1-Chloro-5-methylnaphthalene
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Overview
Description
1-Chloro-5-methylnaphthalene is an organic compound with the chemical formula C11H9Cl. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-5-methylnaphthalene can be synthesized through several methods. One common method involves the chlorination of 5-methylnaphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .
Another method involves the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by chlorination of the resulting 5-methylnaphthalene .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-5-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 1-methyl-5-naphthylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: 1-Hydroxy-5-methylnaphthalene, 1-Amino-5-methylnaphthalene.
Oxidation: 1-Chloro-5-naphthoic acid, 1-Chloro-5-naphthaldehyde.
Reduction: 1-Methyl-5-naphthylamine.
Scientific Research Applications
1-Chloro-5-methylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-5-methylnaphthalene involves its interaction with molecular targets through its functional groups. The chlorine atom and the methyl group influence its reactivity and binding affinity to various biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This property is exploited in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the methyl group at the fifth position.
2-Chloronaphthalene: Chlorine atom is at the second position instead of the first.
1-Methylnaphthalene: Lacks the chlorine atom, only has a methyl group at the first position.
Uniqueness
1-Chloro-5-methylnaphthalene is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its distinct chemical and biological properties, setting it apart from other naphthalene derivatives .
Properties
IUPAC Name |
1-chloro-5-methylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLXVTRCXNECCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622348 |
Source
|
Record name | 1-Chloro-5-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109962-21-2 |
Source
|
Record name | 1-Chloro-5-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60622348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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